molecular formula C27H20N4O6 B11547654 N-{(1E)-1-(2-hydroxyphenyl)-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(2-hydroxyphenyl)-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11547654
M. Wt: 496.5 g/mol
InChI Key: SFWBHLYJZNERSI-HUMORHPISA-N
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Description

N-{(1E)-1-(2-hydroxyphenyl)-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a nitrophenyl-furan moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-(2-hydroxyphenyl)-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, starting with the preparation of the individual components. The hydroxyphenyl group can be synthesized through a Reimer–Tiemann reaction, which involves the ortho-formylation of phenols using chloroform and a strong base . The nitrophenyl-furan moiety can be synthesized through a series of reactions involving nitration and furan ring formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis of the individual components followed by their combination under controlled conditions. This may include the use of phase-transfer catalysts and biphasic solvent systems to ensure efficient reactions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-(2-hydroxyphenyl)-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{(1E)-1-(2-hydroxyphenyl)-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{(1E)-1-(2-hydroxyphenyl)-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The nitrophenyl-furan moiety may participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(1E)-1-(2-hydroxyphenyl)-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H20N4O6

Molecular Weight

496.5 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)-3-[(2E)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H20N4O6/c32-24-9-5-4-8-20(24)16-23(29-26(33)19-6-2-1-3-7-19)27(34)30-28-17-22-14-15-25(37-22)18-10-12-21(13-11-18)31(35)36/h1-17,32H,(H,29,33)(H,30,34)/b23-16+,28-17+

InChI Key

SFWBHLYJZNERSI-HUMORHPISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2O)/C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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